(-)-beta-Copaene

Description

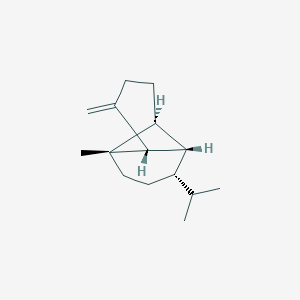

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,6S,7S,8S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12-,13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVZPMJSRSWJHQ-BTFPBAQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C2C(=C)CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]2([C@@H]3[C@H]1[C@H]2C(=C)CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037116 | |

| Record name | rel-(1R,2S,6S,7S,8S)-1-Methyl-3-methylene-8-(1-methylethyl)tricyclo[4.4.0.02,7]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317819-78-6, 18252-44-3 | |

| Record name | beta-Copaene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317819786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(1R,2S,6S,7S,8S)-1-Methyl-3-methylene-8-(1-methylethyl)tricyclo[4.4.0.02,7]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-COPAENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDX76373XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-beta-Copaene chemical structure and properties

An In-depth Technical Guide to (-)-beta-Copaene: Chemical Structure, Properties, and Biological Activities

Introduction

(-)-beta-Copaene is a naturally occurring tricyclic sesquiterpene hydrocarbon found in the essential oils of numerous plant species.[1] As a volatile organic compound, it contributes to the characteristic aroma of many plants.[1] Belonging to the class of sesquiterpenoids, which are terpenes with three isoprene units, (-)-beta-copaene has garnered scientific interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

(-)-beta-Copaene is characterized by a unique tricyclic structure containing a methyl, an isopropyl, and an exocyclic methylene group.[2] Its chemical identity is established by various identifiers, as detailed below.

| Identifier | Value | Source(s) |

| IUPAC Name | (1R,2S,6S,7S,8S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane | [2][3] |

| Molecular Formula | C₁₅H₂₄ | [3][4][5] |

| Molecular Weight | 204.35 g/mol | [3][4][5] |

| CAS Number | 317819-78-6, 18252-44-3 | [1][3][4][6] |

| InChI Key | UPVZPMJSRSWJHQ-BTFPBAQTSA-N | [1] |

| SMILES | CC(C)[C@@H]1CC[C@]2([C@@H]3[C@H]1C2C(=C)CC3)C | [1] |

| ChEBI ID | CHEBI:64799 | [1][6] |

| PubChem CID | 57339298 | [1][7] |

Physicochemical Properties

The physicochemical properties of (-)-beta-copaene are crucial for its extraction, purification, and formulation in research and development.

| Property | Value | Source(s) |

| Appearance | Clear Colorless Oil | [4][5] |

| Boiling Point | 254.0 to 256.0 °C at 760 mm Hg | [8] |

| Density (Predicted) | 0.93 ± 0.1 g/cm³ | [1][5] |

| Flash Point | 105.0 °C (221.0 °F) | [1][8] |

| Vapor Pressure (Estimated) | 0.025 mmHg at 25.00 °C | [1][8] |

| Water Solubility (Estimated) | 0.271 mg/L at 25 °C | [1][8] |

| logP (Octanol/Water) | 4.271 to 6.128 (Estimated) | [1][8] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Ethyl Acetate | [4][5] |

Biosynthesis Pathway

The biosynthesis of (-)-beta-copaene in plants originates from the fundamental five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[1] The condensation of these units forms the C15 precursor, farnesyl diphosphate (FPP). A specific sesquiterpene synthase, beta-copaene synthase, then catalyzes the complex cyclization of the linear FPP molecule to form the tricyclic structure of (-)-beta-copaene.[1][2]

Biological Activities

(-)-beta-Copaene has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical research.

-

Antioxidant Activity : In a study on human lymphocytes, copaene at concentrations of 50 and 100 mg/L was shown to increase the total antioxidant capacity (TAC) of the cells, suggesting a role in mitigating oxidative stress.[1][9][10]

-

Cytotoxicity : The same study found that at high concentrations (200 and 400 mg/L), copaene significantly reduced cell proliferation in human lymphocytes, as determined by LDH and MTT assays.[9][10]

-

Genotoxicity : Investigations using sister chromatid exchange (SCE) and micronucleus (MN) assays on human lymphocytes indicated that copaene is not genotoxic at the tested concentrations.[9][10]

-

Antimicrobial and Anti-inflammatory Properties : Sesquiterpenes, including copaene, are generally attributed with antimicrobial and anti-inflammatory effects, though specific studies on (-)-beta-copaene are preliminary.[2][9]

-

Insect Attractant : The compound is known to be an attractant for certain insects, such as the Mediterranean fruit fly, which is relevant for pest management strategies.[2]

Experimental Protocols

Isolation and Purification from Natural Sources

(-)-beta-Copaene is typically isolated from the essential oils of plants. The general workflow involves extraction, distillation, and chromatography.

Methodology:

-

Extraction : The essential oil is extracted from the source plant material (e.g., leaves of Copaifera) using steam distillation or solvent extraction.[1]

-

Fractional Distillation : The crude essential oil is subjected to fractional distillation under reduced pressure. This separates compounds based on their boiling points, and fractions enriched in sesquiterpenes are collected.[1]

-

Column Chromatography : Further purification is achieved using column chromatography on a stationary phase like silica gel or alumina.[1] A non-polar solvent system is typically used for elution.

-

High-Performance Liquid Chromatography (HPLC) : For higher purity, the collected fractions can be subjected to HPLC.[1]

-

Sample Preparation : The enriched fraction is dissolved in a suitable solvent.

-

Separation : The sample is injected into the HPLC system. A UV detector is commonly used for monitoring the elution.

-

Collection : The fraction corresponding to the (-)-beta-copaene peak is collected.

-

Solvent Removal : The solvent is evaporated under reduced pressure to yield the pure compound.[1]

-

-

Identification : The final product is identified and its purity confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of beta-copaene shows a characteristic molecular ion peak (M+) at m/z 204.[1]

Cytotoxicity and Genotoxicity Assessment Workflow

The following protocol outlines the assessment of (-)-beta-copaene's effects on human lymphocyte cells in vitro, based on described methodologies.[9][10]

Methodology: MTT Assay for Cell Viability

-

Cell Seeding : Seed human lymphocytes in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

-

Compound Treatment : Prepare serial dilutions of (-)-beta-copaene in the culture medium. Replace the old medium with 100 µL of the medium containing the different compound concentrations. Include untreated cells (negative control) and a vehicle control.[1]

-

Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]

-

MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1]

-

Formazan Solubilization : Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Conclusion

(-)-beta-Copaene is a sesquiterpene with a well-defined chemical structure and a spectrum of interesting biological activities.[1] Its potential as an antioxidant and its cytotoxic effects at higher concentrations warrant further investigation for drug development.[1][9][10] The protocols and data presented in this guide serve as a resource for researchers exploring the therapeutic potential of this natural compound. Future studies should aim to elucidate the specific molecular targets and signaling pathways to fully understand its mechanism of action.[1]

References

- 1. (-)-beta-Copaene | 317819-78-6 | Benchchem [benchchem.com]

- 2. Buy (-)-beta-Copaene | 317819-78-6 [smolecule.com]

- 3. (-)-beta-Copaene | C15H24 | CID 21722369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-β-Copaene | 317819-78-6 [chemicalbook.com]

- 5. (-)-β-Copaene CAS#: 317819-78-6 [m.chemicalbook.com]

- 6. Copaene - Wikipedia [en.wikipedia.org]

- 7. beta-Copaene | C15H24 | CID 57339298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. beta-copaene, 18252-44-3 [thegoodscentscompany.com]

- 9. Effects of copaene, a tricyclic sesquiterpene, on human lymphocytes cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources, Occurrence, and Biosynthesis of (-)-β-Copaene in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-β-Copaene is a tricyclic sesquiterpene hydrocarbon of significant scientific interest due to its presence in a wide variety of plant essential oils and its potential biological activities. As a natural product, it contributes to the characteristic aroma of many plants and has been investigated for various applications. This technical guide provides a comprehensive overview of the natural sources, quantitative occurrence, experimental methodologies for extraction and analysis, and the biosynthetic pathways of (-)-β-copaene in the plant kingdom. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, phytochemistry, and drug discovery and development.

Natural Sources and Quantitative Occurrence of (-)-β-Copaene

(-)-β-Copaene is widely distributed throughout the plant kingdom, occurring as a component of the essential oils of numerous species. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part utilized for extraction. The (-)-enantiomer is the more commonly occurring form in nature[1].

The following tables summarize the quantitative data available for the presence of β-copaene in various plant sources. It is important to note that while many studies report the presence of "β-copaene," the specific enantiomeric form is not always specified.

Table 1: Quantitative Occurrence of β-Copaene in Various Plant Essential Oils

| Plant Species | Family | Plant Part | β-Copaene Percentage (%) in Essential Oil | Reference(s) |

| Cananga odorata (Ylang-ylang) | Annonaceae | Flower | 1.12 - 2.9 | [2][3] |

| Copaifera cearensis | Fabaceae | Oleoresin | 19.7 (of sesquiterpenes) | [4] |

| Copaifera langsdorffii | Fabaceae | Oleoresin | Up to 33 | [5] |

| Copaifera multijuga | Fabaceae | Oleoresin | 57.5 (of sesquiterpenes) | [4] |

| Copaifera officinalis | Fabaceae | Oleoresin | Up to 87 | [5] |

| Copaifera reticulata | Fabaceae | Oleoresin | 40.9 (of sesquiterpenes) | [4] |

| Piper nigrum (Black Pepper) | Piperaceae | Fruit | 8.7 - 51.12 | [1][6][7] |

| Xylopia aethiopica | Annonaceae | Stem Bark | Present (unquantified) | [8] |

| Xylopia laevigata | Annonaceae | Leaf | Present (unquantified) | [9] |

| Xylopia villosa | Annonaceae | Leaf | 8.1 | [10] |

| Eugenia uniflora | Myrtaceae | Leaf | 0.1 | [11] |

| Aiouea montana | Lauraceae | Cupules | 20.3 (α-copaene) | [9] |

Experimental Protocols

Extraction of (-)-β-Copaene-Containing Essential Oil by Steam Distillation

This protocol describes a general method for the extraction of essential oils from plant material using steam distillation.

Materials and Equipment:

-

Fresh or dried plant material (leaves, flowers, fruits, bark, etc.)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and receiver)

-

Heating mantle or hot plate

-

Clamps and stands

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass storage vials

Procedure:

-

Preparation of Plant Material: The plant material should be appropriately prepared to maximize oil extraction. This may involve grinding, chopping, or using the material whole, depending on the plant part.

-

Apparatus Setup: Assemble the steam distillation apparatus as per the manufacturer's instructions. The boiling flask is filled with distilled water, and the plant material is placed in the biomass flask.

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water. This causes the vapor to condense back into a liquid.

-

Collection: The condensed liquid, a mixture of water and essential oil (hydrosol), is collected in the receiver. Due to their different densities, the essential oil will typically form a separate layer on top of the water.

-

Separation: Carefully separate the essential oil from the hydrosol using a separatory funnel.

-

Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the pure essential oil in a sealed, dark glass vial in a cool place to prevent degradation.

Isolation of (-)-β-Copaene by Column Chromatography

This protocol outlines a general procedure for the isolation of sesquiterpenes, including (-)-β-copaene, from an essential oil mixture using column chromatography.

Materials and Equipment:

-

Essential oil containing (-)-β-copaene

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents (e.g., n-hexane, ethyl acetate)

-

Collection tubes or flasks

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp and/or staining reagent (e.g., anisaldehyde-sulfuric acid)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., n-hexane). Carefully pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform packed bed.

-

Sample Loading: Dissolve the essential oil in a minimal amount of the initial eluting solvent. Carefully apply the sample to the top of the silica gel bed.

-

Elution: Begin the elution process by passing solvents of increasing polarity through the column. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.

-

Fraction Collection: Collect the eluate in a series of fractions. The separation of compounds is based on their affinity for the stationary phase (silica gel) and their solubility in the mobile phase (solvent). Less polar compounds like sesquiterpene hydrocarbons will elute first.

-

Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp or by staining to identify fractions containing compounds of interest.

-

Combining and Concentrating Fractions: Combine the fractions that contain the purified (-)-β-copaene based on the TLC analysis. Remove the solvent from the combined fractions using a rotary evaporator to obtain the isolated compound.

-

Purity Assessment: Assess the purity of the isolated (-)-β-copaene using GC-MS analysis.

Identification and Quantification of (-)-β-Copaene by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of (-)-β-copaene in essential oil samples.

Materials and Equipment:

-

Essential oil sample

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, DB-Wax)

-

Helium (carrier gas)

-

Standard of (-)-β-copaene (for identification and quantification)

-

Volumetric flasks and syringes

Procedure:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis.

-

GC-MS Parameters:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a specific rate (e.g., 3-5 °C/min).

-

Carrier Gas Flow Rate: Helium is commonly used as the carrier gas with a constant flow rate (e.g., 1.0 mL/min).

-

Mass Spectrometer Parameters: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass scan range is set to cover the expected molecular weights of the compounds (e.g., m/z 40-400).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Acquisition and Analysis:

-

Identification: Identify (-)-β-copaene by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of β-copaene is characterized by a molecular ion peak (M+) at m/z 204 and other characteristic fragment ions[8]. Publicly available mass spectral libraries such as the NIST WebBook can also be used for tentative identification[12].

-

Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of (-)-β-copaene at different concentrations. The peak area of (-)-β-copaene in the sample chromatogram is then used to determine its concentration based on the calibration curve.

-

Biosynthesis of (-)-β-Copaene

The biosynthesis of (-)-β-copaene, like all sesquiterpenes, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized through two main pathways: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids[3][4][5][6][7][13][14][15][16].

Farnesyl pyrophosphate (FPP) synthase then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP)[1][2][17][18][19]. FPP serves as the direct precursor for all sesquiterpenes.

The final and key step in the formation of (-)-β-copaene is the cyclization of FPP, a reaction catalyzed by a specific class of enzymes known as sesquiterpene synthases. In Cananga odorata, a multifunctional sesquiterpene synthase, CoTPS2, has been identified to catalyze the synthesis of β-copaene, along with β-ylangene and β-cubebene, from FPP.

Below are diagrams illustrating the precursor biosynthetic pathways and the final cyclization step to form (-)-β-copaene.

References

- 1. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. (-)-beta-Copaene | 317819-78-6 | Benchchem [benchchem.com]

- 9. beta-copaene, 18252-44-3 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. β-copaene [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 17. Molecular Cloning and Characterisation of Farnesyl Pyrophosphate Synthase from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. uniprot.org [uniprot.org]

Biosynthesis of (-)-β-Copaene from Farnesyl Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-β-Copaene is a tricyclic sesquiterpene of significant interest in the pharmaceutical and fragrance industries due to its unique chemical structure and biological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of (-)-β-copaene from the central precursor of sesquiterpene synthesis, (2E,6E)-farnesyl pyrophosphate (FPP). The focus of this document is the enzymatic conversion catalyzed by β-copaene synthase, with detailed information on the enzyme's kinetics, the proposed reaction mechanism, and the experimental protocols for its study.

The Core Biosynthetic Step: Farnesyl Pyrophosphate to (-)-β-Copaene

The direct precursor to all sesquiterpenes, including (-)-β-copaene, is (2E,6E)-farnesyl pyrophosphate (FPP)[1]. The conversion of this linear isoprenoid substrate into the complex tricyclic structure of (-)-β-copaene is accomplished by a single enzyme, β-copaene synthase (EC 4.2.3.127) [2][3]. This enzyme, also referred to as Cop4 in the literature, has been isolated and characterized from the basidiomycete fungus Coprinus cinereus[2][3].

The overall reaction catalyzed by β-copaene synthase is as follows:

(2E,6E)-Farnesyl diphosphate ⇌ (-)-β-Copaene + Diphosphate

This transformation involves a complex series of carbocation-mediated cyclizations and rearrangements, characteristic of terpene cyclase enzymes.

Enzyme Kinetics and Catalytic Properties

The catalytic efficiency of β-copaene synthase (Cop4) has been characterized, providing valuable quantitative data for researchers in metabolic engineering and drug development. The kinetic parameters for the conversion of (2E,6E)-FPP by purified recombinant Cop4 from Coprinus cinereus are summarized in the table below.

| Substrate | K_m_ [µM] | k_cat_ [s⁻¹] | V_max_ [pmol mg⁻¹ h⁻¹] |

| (2E,6E)-Farnesyl Pyrophosphate | 0.8 ± 0.1 | 0.030 ± 0.001 | 35.8 ± 0.7 |

Table 1: Kinetic parameters of β-copaene synthase (Cop4) with (2E,6E)-farnesyl pyrophosphate as the substrate. Data extracted from Lopez-Gallego et al., 2010.

It is noteworthy that β-copaene synthase from Coprinus cinereus is a promiscuous enzyme, producing a variety of other sesquiterpenes in addition to (-)-β-copaene. The product distribution is highly dependent on reaction conditions such as pH and the presence of divalent metal ions. For instance, in the presence of Mg²⁺, β-copaene is formed, while the replacement with Mn²⁺ leads to the disappearance of β-copaene and the favoring of other products like (-)-germacrene D[1].

Proposed Biosynthetic Pathway and Reaction Mechanism

The biosynthesis of (-)-β-copaene from FPP is a classic example of a Class I terpene cyclase mechanism, which proceeds through the ionization of the diphosphate group to generate a farnesyl cation. This is followed by a cascade of intramolecular cyclizations and rearrangements. The proposed step-by-step mechanism is outlined below.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the biosynthesis of (-)-β-copaene.

Expression and Purification of Recombinant β-Copaene Synthase (Cop4)

The following protocol is adapted from methodologies used for the expression and purification of sesquiterpene synthases from fungal sources in Escherichia coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the codon-optimized gene for β-copaene synthase (Cop4) with a His-tag

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

-

Transform the E. coli expression strain with the Cop4 expression vector.

-

Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubate the culture overnight at the lower temperature with shaking.

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged Cop4 protein with elution buffer.

-

Dialyze the purified protein against storage buffer.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Aliquot the purified enzyme and store at -80°C.

In Vitro Enzyme Assay for β-Copaene Synthase Activity

This protocol describes a typical enzyme assay to determine the activity of β-copaene synthase and to analyze its product profile.

Materials:

-

Purified β-copaene synthase (Cop4)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

(2E,6E)-Farnesyl pyrophosphate (FPP) substrate

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

-

Internal standard for GC-MS analysis (e.g., caryophyllene)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a reaction mixture containing assay buffer and the purified Cop4 enzyme in a glass vial.

-

Initiate the reaction by adding FPP to a final concentration in the low micromolar range (e.g., 10-50 µM).

-

Incubate the reaction at the optimal temperature for the enzyme (typically 25-30°C) for a defined period (e.g., 1-4 hours).

-

Stop the reaction by adding a volume of organic solvent (e.g., hexane) containing an internal standard.

-

Vortex the mixture vigorously to extract the sesquiterpene products into the organic phase.

-

Separate the organic phase, for example, by passing it through a small column of glass wool.

-

Analyze the organic extract by GC-MS.

GC-MS Analysis of Sesquiterpene Products

The following provides a general guideline for the GC-MS analysis of the products from the β-copaene synthase assay.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or similar

-

Mass Spectrometer: Agilent 5975C or similar

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 5°C/min to 200°C

-

Ramp: 20°C/min to 300°C, hold for 5 minutes

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Ionization: 70 eV

-

Scan Range: m/z 40-400

Product identification is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards and by comparison with mass spectral libraries (e.g., NIST, Wiley). Quantification can be performed by integrating the peak areas of the products and the internal standard.

Conclusion

The biosynthesis of (-)-β-copaene from farnesyl pyrophosphate is a fascinating example of the intricate chemical transformations carried out by terpene synthases. The characterization of β-copaene synthase from Coprinus cinereus has provided a solid foundation for understanding the enzymatic basis of this conversion. The quantitative data, mechanistic insights, and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals working on the discovery, characterization, and engineering of novel biosynthetic pathways for high-value natural products. Further research into the structure-function relationships of β-copaene synthase will undoubtedly pave the way for the development of tailored biocatalysts for the sustainable production of (-)-β-copaene and its derivatives.

References

- 1. Sesquiterpene synthases Cop4 and Cop6 from Coprinus cinereus: Catalytic promiscuity and cyclization of farnesyl pyrophosphate geometrical isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-copaene synthase - Wikipedia [en.wikipedia.org]

Unveiling β-Copaene: A Technical Guide to its Discovery and First Isolation

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the seminal work that led to the identification and first isolation of the tricyclic sesquiterpene, β-copaene. This document details the initial discovery, the experimental protocols employed, and the key analytical data that defined this important natural product.

Discovery and Initial Report

The first documented report of β-copaene, a double-bond isomer of the well-known α-copaene, appeared in 1967 in the scientific journal Acta Chemica Scandinavica. In a paper titled "Beta-Copaene and beta-Ylangene, Minor Sesquiterpenes of the Wood of Pinus silvestris L. and of Swedish Sulphate Turpentine," Lars Westfelt and his colleagues detailed the discovery of this novel sesquiterpene.[1] While α-copaene had been isolated as early as 1914 from the resin of the tropical copaiba tree (Copaifera langsdorffii), Westfelt's work identified β-copaene as a minor constituent in the wood of Scots pine (Pinus sylvestris L.) and in Swedish sulphate turpentine.

The structural elucidation of β-copaene was achieved through a combination of spectroscopic methods and chemical correlation. Crucially, the structure was confirmed by its partial synthesis from α-copaene, definitively establishing it as an isomer with an exocyclic methylene group.

Experimental Protocols

The following sections provide a detailed account of the experimental methodologies that were likely employed in the first isolation and characterization of β-copaene, based on the available information from the original publication and common practices of the time.

Starting Material and Initial Extraction

The primary sources for the isolation of β-copaene were the wood of Scots pine (Pinus sylvestris L.) and Swedish sulphate turpentine. The initial step would have involved the extraction of the essential oil from the wood, likely through steam distillation. This process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Fractional Distillation

The crude essential oil, a complex mixture of terpenes and other volatile compounds, was then subjected to fractional distillation under reduced pressure. This technique separates compounds based on their boiling points. The fraction containing sesquiterpene hydrocarbons, including β-copaene, would have been collected for further purification.

Chromatographic Separation

Fine purification of the sesquiterpene fraction was achieved using column chromatography. The original work likely utilized silica gel as the stationary phase and a non-polar solvent such as hexane as the eluent. This method separates compounds based on their polarity, with the less polar hydrocarbons like β-copaene eluting first.

Structural Characterization

The structure of the isolated β-copaene was determined using a combination of spectroscopic and chemical methods.

-

Ozonolysis: This chemical technique was used to cleave the double bond of β-copaene. The formation of formaldehyde upon ozonolysis provided strong evidence for the presence of an exocyclic methylene group (C=CH₂), a key structural feature that distinguishes it from α-copaene.

-

Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify the characteristic functional groups present in the molecule. The spectrum of β-copaene would have shown characteristic absorption bands for C-H stretching and bending vibrations, as well as a distinct band corresponding to the C=C stretching of the exocyclic double bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would have provided detailed information about the chemical environment of the hydrogen atoms in the molecule, helping to piece together its complex tricyclic structure.

Quantitative Data

| Property | Value | Method of Determination |

| Molecular Formula | C₁₅H₂₄ | Elemental Analysis, Mass Spectrometry |

| Molecular Weight | 204.35 g/mol | Mass Spectrometry |

| Boiling Point | Not specified in available abstracts | Distillation |

| Optical Rotation | Not specified in available abstracts | Polarimetry |

| IR Absorption (C=CH₂) | Characteristic band for exocyclic methylene | Infrared Spectroscopy |

| NMR Chemical Shifts | Not specified in available abstracts | Nuclear Magnetic Resonance Spectroscopy |

Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow of the discovery and isolation process of β-copaene.

Figure 1: Experimental workflow for the first isolation and characterization of β-copaene.

Figure 2: Logical relationship in the identification of β-copaene.

References

(-)-beta-Copaene CAS number and molecular formula

FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

(-)-β-Copaene is a naturally occurring tricyclic sesquiterpene hydrocarbon found in the essential oils of a variety of plants. As a volatile organic compound, it contributes to the characteristic fragrance of many plant species. Beyond its aromatic properties, (-)-β-copaene has attracted significant interest within the scientific community for its potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental protocols for (-)-β-Copaene, intended to serve as a valuable resource for researchers and professionals in the field of natural product drug discovery and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 317819-78-6 | [1][2][3] |

| Molecular Formula | C₁₅H₂₄ | [1][2][3] |

| Molecular Weight | 204.35 g/mol | [1][2][3] |

| IUPAC Name | (1R,2S,6S,7S,8S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.0²,⁷]decane | [3] |

Biological Activity and Signaling Pathways

(-)-β-Copaene has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug development.

Antioxidant Activity

Studies on "copaene" have indicated its potential as an antioxidant. In human lymphocyte cultures, copaene at concentrations of 50 and 100 mg/L was shown to increase the total antioxidant capacity (TAC) of the cells, suggesting a role in mitigating oxidative stress.

Cytotoxic and Anti-proliferative Effects

At higher concentrations, copaene has been observed to exhibit cytotoxic effects. In human lymphocytes, concentrations of 200 and 400 mg/L significantly reduced cell proliferation. These effects were measured using standard cytotoxicity assays such as the MTT and LDH assays.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by (-)-β-Copaene are limited, research on related sesquiterpenes and essential oils containing copaenes suggests potential targets.

-

PI3K/Akt/mTOR Pathway : Copaiba essential oil, which contains various sesquiterpenes including β-caryophyllene (structurally related to copaene), has been shown to upregulate the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.

-

NF-κB Signaling Pathway : The anti-inflammatory effects of other sesquiterpenes, such as β-patchoulene, have been linked to the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation and immune responses.

Further research is necessary to elucidate the specific molecular targets and delineate the precise role of (-)-β-Copaene in these and other signaling pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of (-)-β-Copaene's biological activities.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Principle : Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

General Protocol :

-

Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of (-)-β-Copaene and appropriate controls (e.g., vehicle control, positive control for cytotoxicity).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

-

2. Lactate Dehydrogenase (LDH) Assay

This cytotoxicity assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Principle : LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

-

General Protocol :

-

Plate and treat cells with (-)-β-Copaene as described for the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubate in the dark at room temperature.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculate cytotoxicity as a percentage of the maximum LDH release control.

-

Antioxidant Capacity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Principle : DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound. The change in absorbance is proportional to the radical scavenging activity.

-

General Protocol :

-

Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

In a 96-well plate, add various concentrations of (-)-β-Copaene to the DPPH solution.

-

Incubate the plate in the dark for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

2. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

-

Principle : A fluorescent probe (e.g., fluorescein) is damaged by peroxyl radicals generated by a radical initiator (e.g., AAPH), leading to a loss of fluorescence. Antioxidants protect the fluorescent probe from degradation, thus maintaining the fluorescence signal. The area under the fluorescence decay curve is used to quantify the antioxidant capacity.

-

General Protocol :

-

In a black 96-well plate, add the fluorescent probe, the antioxidant ((-)-β-Copaene at various concentrations), and a blank or a known standard (e.g., Trolox).

-

Initiate the reaction by adding the radical initiator.

-

Monitor the fluorescence decay over time using a microplate reader with appropriate excitation and emission wavelengths.

-

Calculate the net area under the curve and compare it to the standard to determine the ORAC value, typically expressed as Trolox equivalents.

-

Visualizations

Biosynthesis of (-)-β-Copaene

The biosynthesis of (-)-β-Copaene originates from the isoprenoid pathway. The key precursor, farnesyl pyrophosphate (FPP), is synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The cyclization of the linear FPP molecule into the complex tricyclic structure of (-)-β-Copaene is catalyzed by sesquiterpene synthases.

Caption: Biosynthesis of (-)-β-Copaene.

Potential Anti-inflammatory Signaling Pathway

Based on studies of related sesquiterpenes, a potential mechanism for the anti-inflammatory activity of (-)-β-Copaene could involve the inhibition of the NF-κB signaling pathway.

Caption: Potential NF-κB Inhibition.

Conclusion

(-)-β-Copaene is a sesquiterpene with a well-defined chemical structure and a range of reported biological activities that warrant further investigation. Its antioxidant and potential anti-inflammatory and cytotoxic effects make it a promising candidate for drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this natural compound. Future studies should focus on elucidating the specific molecular targets and signaling pathways of (-)-β-Copaene to better understand its mechanisms of action and advance its potential clinical applications.

References

An In-depth Technical Guide on the Biological Activities of (-)-β-Copaene, Including Antioxidant Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-β-Copaene, a tricyclic sesquiterpene found in various plant essential oils, has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known biological effects of copaenes, with a primary focus on their antioxidant properties. While research specifically on the isolated (-)-β-Copaene is limited, this document synthesizes the available data for copaenes and related compounds to offer insights for researchers, scientists, and professionals in drug development. The guide presents quantitative data in structured tables, details experimental methodologies, and includes visualizations of relevant signaling pathways to facilitate a deeper understanding of its potential therapeutic applications.

Introduction

(-)-β-Copaene is a natural bicyclic sesquiterpene hydrocarbon. Sesquiterpenes are a class of terpenes that consist of three isoprene units and are known to exhibit a wide range of biological activities. These compounds are prevalent in the essential oils of numerous plants and contribute to their characteristic aromas and medicinal properties. Several studies have attributed various pharmacological effects to sesquiterpenes, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1] This guide focuses on the biological activities of copaenes, with a particular emphasis on the antioxidant effects, drawing from in vitro studies on human cells.

Antioxidant Activities

The antioxidant potential of copaene has been evaluated in human lymphocyte cultures, demonstrating its ability to enhance the total antioxidant capacity of cells.[1]

Quantitative Antioxidant Data

The following table summarizes the quantitative data from a study by Turkez et al. on the effect of copaene on the Total Antioxidant Capacity (TAC) and Total Oxidative Status (TOS) in human lymphocytes.[2] It is important to note that the specific isomer, (-)-β-Copaene, was not specified in this study.

| Concentration (mg/L) | Total Antioxidant Capacity (TAC) (mmol Trolox equiv./L) | Total Oxidative Status (TOS) (µmol H₂O₂ equiv./L) |

| Control (0) | 2.13 ± 0.11 | 1.89 ± 0.24 |

| 10 | 2.18 ± 0.14 | 1.85 ± 0.19 |

| 25 | 2.24 ± 0.18 | 1.81 ± 0.21 |

| 50 | 2.42 ± 0.15 | 1.92 ± 0.26 |

| 100 | 2.35 ± 0.19 | 1.88 ± 0.20 |

| 200 | 2.15 ± 0.21 | 1.95 ± 0.28 |

| 400 | 2.09 ± 0.25 | 2.01 ± 0.31 |

*Statistically significant increase compared to the control group (p < 0.05).[1]

Experimental Protocol: Total Antioxidant Capacity (TAC) Assay

The TAC assay measures the total antioxidant capacity of a sample. The protocol below is based on the methodology described in the study by Turkez et al.[1]

-

Sample Preparation: Human lymphocyte cultures are treated with various concentrations of copaene (10, 25, 50, 100, 200, and 400 mg/L) for 24 hours.

-

Reagent: A commercially available kit is used, which typically contains a buffered solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

-

Procedure:

-

A chromogen, such as ABTS, is incubated with a peroxidase and hydrogen peroxide to produce the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

-

The plasma from the lymphocyte cultures is added to the reaction mixture.

-

Antioxidants present in the plasma sample reduce the ABTS•+, causing a decolorization of the solution.

-

The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

-

-

Quantification: The degree of decolorization is proportional to the total antioxidant capacity of the sample. The results are typically expressed as Trolox equivalents, using Trolox, a water-soluble analog of vitamin E, as a standard.

Diagram of the TAC assay workflow.

Cytotoxic and Genotoxic Activities

The cytotoxic effects of copaene have been assessed using the MTT and LDH assays on human lymphocytes.[1]

Quantitative Cytotoxicity Data

The following table presents the cell viability of human lymphocytes after a 24-hour treatment with copaene, as determined by the MTT assay.[1]

| Concentration (mg/L) | Cell Viability (%) |

| Control (0) | 100 |

| 10 | 98.2 ± 3.5 |

| 25 | 96.5 ± 4.1 |

| 50 | 94.8 ± 3.9 |

| 100 | 91.3 ± 4.6 |

| 200 | 78.4 ± 5.2 |

| 400 | 65.1 ± 6.3 |

*Statistically significant decrease in cell viability compared to the control group (p < 0.05).[1]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Human lymphocytes are seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of copaene for 24 hours.

-

MTT Addition: MTT solution is added to each well and incubated for a period (e.g., 4 hours) to allow the metabolically active cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Diagram of the MTT assay workflow.

Other Biological Activities (General Overview)

While specific quantitative data for isolated (-)-β-Copaene is limited, studies on essential oils containing copaenes and related sesquiterpenes suggest a broader range of biological activities.

-

Anti-inflammatory Activity: Essential oils containing α-copaene have demonstrated anti-inflammatory properties.[1] The mechanism of action for many anti-inflammatory sesquiterpenes involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.

-

Antimicrobial Activity: Essential oils rich in sesquiterpenes, including α-copaene, have shown antimicrobial activity against various pathogens.[3] For instance, the essential oil from the inner bark of Kielmeyera coriacea, containing 14.9% α-copaene, exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against the anaerobic bacterium Prevotella nigrescens.[3]

-

Anticancer Activity: The anticancer potential of copaenes is an emerging area of research. While direct evidence for (-)-β-Copaene is scarce, related sesquiterpenes like β-caryophyllene have shown cytotoxic effects against various cancer cell lines.

Putative Signaling Pathways

Based on studies of related sesquiterpenes with anti-inflammatory properties, it is hypothesized that (-)-β-Copaene may exert its effects through the modulation of the NF-κB and MAPK signaling pathways.

Putative modulation of NF-κB and MAPK pathways.

Disclaimer: The signaling pathway depicted is a generalized representation based on the known anti-inflammatory mechanisms of related sesquiterpenes. The specific molecular targets of (-)-β-Copaene within these pathways require further investigation.

Conclusion and Future Directions

The available evidence suggests that copaenes possess promising biological activities, particularly in the realm of antioxidant effects. The demonstrated ability to enhance the total antioxidant capacity in human lymphocytes in vitro highlights a potential for mitigating oxidative stress. However, the field is nascent, and significant research gaps need to be addressed.

Future research should focus on:

-

Isolation and purification of (-)-β-Copaene to enable studies on the pure compound, distinguishing its specific effects from those of complex essential oil mixtures.

-

Quantitative assessment of antioxidant activity using a broader range of standardized assays, such as DPPH, ABTS, and FRAP, to determine IC50 values.

-

In-depth investigation of anti-inflammatory, antimicrobial, and anticancer properties of isolated (-)-β-Copaene to establish its efficacy and mechanisms of action.

-

Elucidation of the specific molecular targets and signaling pathways modulated by (-)-β-Copaene to provide a clearer understanding of its pharmacological profile.

Addressing these research questions will be crucial for unlocking the full therapeutic potential of (-)-β-Copaene and paving the way for its development as a novel agent in the pharmaceutical and nutraceutical industries.

References

- 1. Effects of copaene, a tricyclic sesquiterpene, on human lymphocytes cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Constituents and Evaluation of Antimicrobial and Cytotoxic Activities of Kielmeyera coriacea Mart. & Zucc. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of (-)-β-Copaene in Plant Chemical Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-β-Copaene, a tricyclic sesquiterpene hydrocarbon, is a volatile organic compound widely distributed throughout the plant kingdom.[1][2] Initially identified in the essential oil of the tropical copaiba tree (Copaifera langsdorffii), this molecule plays a pivotal role in the intricate web of plant chemical ecology.[1][2] It functions as a semiochemical, mediating interactions between plants and a diverse array of organisms, including insects and microbes. Its activities range from serving as an insect attractant or repellent to providing direct antimicrobial and antifungal defense. This technical guide provides an in-depth exploration of the biosynthesis of (-)-β-copaene, its functions in plant defense and insect communication, and its antimicrobial properties. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in chemical ecology, plant science, and natural product-based drug discovery.

Biosynthesis of (-)-β-Copaene

Like other sesquiterpenes, (-)-β-copaene is synthesized from the C15 precursor farnesyl diphosphate (FPP). In higher plants, the precursors for FPP are primarily derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids.[3][4] The final cyclization step, converting the acyclic FPP into the characteristic tricyclic structure of (-)-β-copaene, is catalyzed by a specific class of enzymes known as terpene synthases (TPS), specifically β-copaene synthase.[5]

The enzyme β-copaene synthase (EC 4.2.3.127) catalyzes the following reaction:

(2E,6E)-farnesyl diphosphate ⇌ (-)-β-copaene + diphosphate[5]

This enzymatic reaction is a critical control point in the production of (-)-β-copaene and is often induced by biotic stresses such as herbivory.

Caption: Biosynthesis of (-)-β-Copaene via the MEP pathway and cyclization by β-copaene synthase.

Experimental Protocol: Heterologous Expression and Assay of β-Copaene Synthase

This protocol describes the functional characterization of a candidate β-copaene synthase gene identified from a plant species of interest.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissue known to produce β-copaene (e.g., leaves under herbivore attack). Synthesize first-strand cDNA using a reverse transcriptase kit.

-

Gene Amplification: Amplify the full-length open reading frame of the candidate terpene synthase (TPS) gene using sequence-specific primers. Incorporate restriction sites for cloning.

-

Cloning into Expression Vector: Ligate the amplified TPS gene into a bacterial expression vector, such as pET28a or pGEX, to create a fusion protein (e.g., with a His-tag) for purification.

-

Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21 (DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: Harvest the bacterial cells, lyse them by sonication, and purify the recombinant TPS protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Enzyme Assay:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).

-

Add the purified enzyme (1-5 µg) to the buffer.

-

Initiate the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of 10-50 µM.

-

Overlay the reaction mixture with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile products.

-

Incubate at 30°C for 1-2 hours.

-

-

Product Identification (GC-MS):

-

Vortex the reaction tube to extract the terpene products into the organic layer.

-

Collect the organic layer and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the mass spectrum and retention time of the product with an authentic (-)-β-copaene standard to confirm its identity.

-

Role in Plant-Herbivore Interactions

(-)-β-Copaene is a key mediator in the complex dialogue between plants and herbivorous insects. Its role can be broadly categorized as either repellent (direct defense) or attractant (which can be part of indirect defense or a host-finding cue).

(-)-β-Copaene as an Insect Repellent

In some contexts, (-)-β-copaene acts as a direct defense mechanism by repelling herbivores. A notable example is its effect on the Asian citrus psyllid (Diaphorina citri), the vector for the devastating citrus greening disease. Research has shown that α-copaene, a closely related isomer, is a powerful repellent for the psyllid.[6][7] While the specific repellent activity of the beta isomer is less documented in this interaction, the structural similarity suggests a potential role. Volatile terpenes, in general, can be toxic if ingested and are used by herbivores to assess leaf quality, often leading to avoidance.[8]

Caption: Logical workflow of (-)-β-copaene acting as an insect repellent.

(-)-β-Copaene as an Insect Attractant

Conversely, (-)-β-copaene can act as an attractant. For the Mediterranean fruit fly (Ceratitis capitata), a significant agricultural pest, α-copaene is a powerful attractant, and exposure to it can enhance male mating success.[1][9][10] This attraction is exploited in "attract-and-kill" pest management strategies.

This attractant property also forms the basis of indirect defense . When a plant is attacked by an herbivore, it can release a specific blend of volatile organic compounds (VOCs), including (-)-β-copaene. This "cry for help" attracts natural enemies (parasitoids or predators) of the attacking herbivore.[11][12][13] For example, maize plants damaged by caterpillars release a blend of sesquiterpenes that attracts parasitic wasps.[13] These wasps then lay eggs in the caterpillars, ultimately killing the herbivore and reducing damage to the plant.

Caption: Signaling pathway for herbivore-induced indirect defense mediated by (-)-β-copaene.

Experimental Protocol: Insect Olfactory Bioassay

A Y-tube olfactometer is a standard apparatus for studying insect olfactory responses to volatile compounds.

-

Apparatus Setup: A Y-shaped glass tube is used. A clean, filtered air stream is passed through the two arms and exits through the base.

-

Odor Source:

-

In one arm ('treatment'), the airstream passes over a source of (-)-β-copaene (e.g., a filter paper treated with a known concentration of a synthetic standard in a solvent like hexane).

-

The other arm ('control') contains a filter paper treated only with the solvent.

-

-

Insect Introduction: A single insect (e.g., a parasitic wasp or an herbivore) is introduced at the base of the Y-tube.

-

Behavioral Observation: The insect is allowed a set amount of time (e.g., 5-10 minutes) to choose one of the arms. A choice is recorded when the insect walks a certain distance past the Y-junction into an arm.

-

Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded. The experiment is replicated with numerous individuals (e.g., n=50).

-

Statistical Analysis: The results are analyzed using a chi-square (χ²) test or a binomial test to determine if there is a statistically significant preference for the (-)-β-copaene-scented arm (attraction) or the control arm (repellence).

Antimicrobial and Antifungal Activity

Beyond its role in mediating insect interactions, (-)-β-copaene exhibits direct antimicrobial properties, contributing to the plant's defense against pathogens.

Antibacterial Mechanism and Efficacy

(-)-β-Copaene has demonstrated antibacterial activity against several foodborne pathogens.[14] Its mechanism of action is primarily attributed to the disruption of the bacterial cell membrane. As a lipophilic compound, it can intercalate into the lipid bilayer, increasing membrane permeability.[14] This leads to the leakage of essential intracellular components and ultimately results in cell death.[14]

Table 1: Antibacterial Activity of α-Copaene Against Foodborne Pathogens

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (μl/mL) | Minimum Bactericidal Concentration (MBC) (μl/mL) | Reference |

| Staphylococcus aureus | 0.5 - 1 | 2 - 4 | [14] |

| Escherichia coli | 0.5 - 1 | 2 - 4 | [14] |

| Bacillus cereus | 0.5 - 1 | 2 - 4 | [14] |

| Shigella bogdii | 0.5 - 1 | 2 - 4 | [14] |

Note: Data presented is for α-copaene, a closely related isomer. The activity of (-)-β-copaene is expected to be similar due to structural resemblance, but requires specific investigation.

Caption: Proposed mechanism of antibacterial action for (-)-β-copaene.

Antifungal Properties

The antifungal activity of plant extracts containing β-copaene has been noted, although studies focusing on the isolated compound are less common.[15][16] For instance, ethanolic extracts of Bacopa monnieri, which contains various terpenes, show potent activity against fungi like Aspergillus flavus and Candida albicans.[15][16] The lipophilic nature of sesquiterpenes like β-copaene is believed to be key to their ability to disrupt fungal cell membranes, similar to their antibacterial action.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Preparation of Inoculum: Grow a fresh culture of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final required concentration.

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of (-)-β-copaene in the broth. The concentration range should be chosen based on preliminary tests (e.g., from 8 μl/mL down to 0.0625 μl/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well, including a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of (-)-β-copaene at which no visible bacterial growth (turbidity) is observed.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells showing no growth and plate it on an agar medium. The MBC is the lowest concentration that results in no bacterial colonies after incubation.

Conclusion and Future Directions

(-)-β-Copaene is a versatile sesquiterpene that plays a crucial and multifaceted role in plant chemical ecology. It is a key component of both direct and indirect plant defense systems, acting as a repellent to some herbivores while attracting the natural enemies of others. Furthermore, its antimicrobial and antifungal properties provide a chemical shield against pathogenic microorganisms.

For researchers and drug development professionals, (-)-β-copaene and its derivatives represent a promising area of study. The targeted manipulation of β-copaene synthase genes in crops could lead to enhanced pest resistance. Its efficacy as an insect attractant or repellent offers opportunities for developing novel, environmentally benign pest management strategies. Finally, its antimicrobial activity warrants further investigation for potential applications in food preservation and as a lead compound for new therapeutic agents to combat drug-resistant pathogens. Future research should focus on elucidating the specific molecular targets of (-)-β-copaene in insects and microbes and exploring the synergistic effects it may have with other plant-derived compounds.

References

- 1. Copaene - Wikipedia [en.wikipedia.org]

- 2. Phytochemical: beta-Copaene [caps.ncbs.res.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Beta-copaene synthase - Wikipedia [en.wikipedia.org]

- 6. en.clickpetroleoegas.com.br [en.clickpetroleoegas.com.br]

- 7. α-Copaene is a powerful repellent against the insect that transmits citrus greening [agencia.fapesp.br]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Maize Gene terpene synthase 1 Encodes a Sesquiterpene Synthase Catalyzing the Formation of (E)-β-Farnesene, (E)-Nerolidol, and (E,E)-Farnesol after Herbivore Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.mpg.de [pure.mpg.de]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. [1909.01856] Antibacterial and antifungal activity of various extracts of Bacopa monnieri [arxiv.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (-)-beta-Copaene Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (-)-beta-Copaene oil. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Physicochemical Properties

(-)-beta-Copaene is a tricyclic sesquiterpene hydrocarbon, a significant constituent of various essential oils. Its chemical and physical properties are crucial for its identification, purification, and application in research and development. The following table summarizes the key physicochemical data for (-)-beta-Copaene.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | [1][2][3] |

| Molecular Weight | 204.35 g/mol | [1][2] |

| CAS Number | 317819-78-6 | [4][5] |

| Appearance | Oily liquid | [5] |

| Boiling Point | 254.00 to 256.00 °C @ 760.00 mm Hg | [6] |

| Density | 0.939 g/mL (Predicted) | [5] |

| Refractive Index (n20/D) | ~1.490 (for α-copaene) | [4] |

| Flash Point | 105.00 °C (221.00 °F) | [6] |

| Vapor Pressure | 0.025000 mmHg @ 25.00 °C (estimated) | [6] |

| Water Solubility | 0.271 mg/L @ 25 °C (estimated) | [6] |

| Optical Rotation | Not explicitly found for (-)-beta-Copaene. For the related (-)-α-copaene, the value is approximately -6°. | [5][7] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of (-)-beta-Copaene oil. The following are standard experimental protocols that can be employed.

The boiling point of (-)-beta-Copaene oil can be determined using a standard distillation apparatus.[8][9]

-

Apparatus: A round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.

-

Procedure:

-

Place a known volume of (-)-beta-Copaene oil into the round-bottom flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[10]

-

The density of a liquid is its mass per unit volume. A pycnometer provides a precise method for this measurement.[11]

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a temperature-controlled water bath.

-

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m1).

-

Fill the pycnometer with the (-)-beta-Copaene oil, ensuring no air bubbles are present.

-

Insert the stopper and allow any excess liquid to exit through the capillary.

-

Place the pycnometer in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.

-

Wipe the outside of the pycnometer dry and weigh it (m2).

-

Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3-5 to get the weight of the pycnometer filled with water (m3).

-

The density (ρ) is calculated using the formula: ρ_oil = ((m2 - m1) / (m3 - m1)) * ρ_water, where ρ_water is the known density of water at the experimental temperature.

-

The refractive index is a measure of how light bends as it passes through a substance.[12][13][14]

-

Apparatus: An Abbe refractometer, a light source (typically a sodium D line), and a constant temperature water bath.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of the (-)-beta-Copaene oil onto the prism.

-

Close the prism and allow the sample to reach the desired temperature (e.g., 20°C) by circulating water from the water bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value from the scale.

-

Optical rotation is the angle through which the plane of polarized light is rotated when passing through a sample of a chiral substance.[15][16][17]

-

Apparatus: A polarimeter, a monochromatic light source (e.g., sodium D line), and a polarimeter tube.

-

Procedure:

-

Calibrate the polarimeter with a blank (solvent used to dissolve the sample).

-

Prepare a solution of (-)-beta-Copaene oil of a known concentration (c) in a suitable achiral solvent.

-

Fill the polarimeter tube of a known length (l) with the solution, ensuring no air bubbles are present.

-

Place the tube in the polarimeter and measure the observed rotation (α).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c).

-

Signaling Pathways and Mechanisms of Action

(-)-beta-Copaene, like many other sesquiterpenes, is being investigated for its potential biological activities, including anti-inflammatory and antimicrobial effects.

Sesquiterpenes have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][18][19][20] The following diagram illustrates a generalized pathway.

Caption: Postulated anti-inflammatory mechanism of (-)-beta-Copaene.

The antimicrobial activity of (-)-beta-Copaene is thought to involve the disruption of the bacterial cell membrane, a common mechanism for terpenoids. The following workflow outlines a typical experimental approach to investigate this.

References

- 1. (-)-beta-Copaene | C15H24 | CID 21722369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beta-Copaene | C15H24 | CID 57339298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. β-Copaene [webbook.nist.gov]

- 4. (-)-beta-Copaene | 317819-78-6 | Benchchem [benchchem.com]

- 5. Copaene - Wikipedia [en.wikipedia.org]

- 6. beta-copaene, 18252-44-3 [thegoodscentscompany.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemconnections.org [chemconnections.org]

- 10. 11 Factors That Affect Terpene Boiling Points and Temperatures [goldcoastterpenes.com]

- 11. quora.com [quora.com]

- 12. dhymedical.com [dhymedical.com]

- 13. rudolphresearch.com [rudolphresearch.com]

- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Optical rotation - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 19. res.cloudinary.com [res.cloudinary.com]

- 20. «beta»-Copaene - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide on the Stereochemistry and Chirality of Copaene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and chirality of copaene isomers, focusing on their structural elucidation, separation, and the experimental protocols used in their analysis. Copaenes are a group of tricyclic sesquiterpenes found in various essential oils, with α-copaene and β-copaene being the most common. Their chiral nature plays a crucial role in their biological activity, making a thorough understanding of their stereochemistry essential for research and development in fields such as pharmacology and agriculture.

Introduction to Copaene Isomers and their Chirality

Copaene, specifically α-copaene, was first isolated in 1914 from the resin of the tropical copaiba tree, Copaifera langsdorffii. The determination of its structure and chirality was a significant milestone in natural product chemistry. Copaenes are characterized by a tricyclic carbon skeleton containing multiple stereocenters, giving rise to a number of possible stereoisomers.